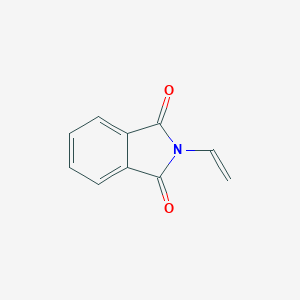

N-Vinylphthalimide

説明

特性

IUPAC Name |

2-ethenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDLZDCWMRPMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26809-43-8 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063049 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3485-84-5 | |

| Record name | Vinylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vinylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-vinylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Vinylphthalimide: A Comprehensive Technical Guide

CAS Number: 3485-84-5[1]

This technical guide provides an in-depth overview of N-Vinylphthalimide, a versatile monomer employed in polymer chemistry and organic synthesis. The document, intended for researchers, scientists, and drug development professionals, details its chemical and physical properties, synthesis and purification protocols, analytical characterization, and applications, with a focus on its role in polymerization.

Core Properties

This compound is a solid, organic compound that combines a polymerizable vinyl group with a stable, electron-deficient phthalimide (B116566) ring. This unique structure imparts desirable properties such as enhanced thermal stability and rigidity to the polymers derived from it.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3485-84-5 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | |

| Molecular Weight | 173.17 g/mol | |

| Melting Point | 84-86 °C | [2] |

| Appearance | White to light yellow powder or crystals | |

| Purity | ≥99% |

Solubility

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phthalimide with vinyl acetate (B1210297). The reaction mechanism entails the deprotonated nitrogen of phthalimide acting as a nucleophile, attacking the electrophilic vinyl carbon of vinyl acetate. This reaction is typically facilitated by an alkali hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Experimental Protocol: Synthesis from Phthalimide and Vinyl Acetate

-

Reactants and Solvent: In a reaction vessel, combine phthalimide and vinyl acetate in a molar ratio of 1:1.2. The reaction is carried out in a polar aprotic solvent, such as dimethylformamide (DMF).[1]

-

Catalyst: Add an alkali hydroxide (NaOH or KOH) to the mixture to facilitate the deprotonation of phthalimide.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C.[1]

-

Reaction Time: Maintain the reaction conditions for 12-24 hours to ensure complete conversion.[1]

-

Yield: This method can achieve yields in the range of 70-85%.[1]

-

Catalytic Enhancement: The use of palladium catalysts, such as Pd/xantphos complexes, can improve the reaction rate and regioselectivity. For instance, using 0.25 mol% of a Pd/xantphos complex in acetonitrile (B52724) at reflux (82°C) can lead to an 87% yield within 3 hours.[1]

Below is a logical workflow for the synthesis of this compound.

Caption: Synthesis of this compound Workflow.

Purification of this compound

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

Experimental Protocol: Recrystallization

-

Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent mixture. A good solvent will dissolve this compound when hot but not when cold.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote more complete crystallization.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals thoroughly to remove any residual solvent.

The following diagram illustrates the general workflow for the purification of a solid compound by recrystallization.

Caption: General Recrystallization Workflow.

Analytical Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Vinyl Protons | 5.0 - 7.0 | m | -CH=CH₂ |

| Aromatic Protons | 7.5 - 8.0 | m | Phthalimide ring protons |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Vinyl Carbons | 100 - 135 | -CH=CH₂ |

| Aromatic Carbons | 120 - 135 | Phthalimide ring carbons |

| Carbonyl Carbons | ~167 | C=O |

Note: Specific chemical shifts can vary depending on the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| C=O (imide) | Symmetric stretch | ~1775 |

| C=O (imide) | Asymmetric stretch | ~1715 |

| C=C (vinyl) | Stretch | ~1640 |

| C-N (imide) | Stretch | ~1380 |

| C-H (vinyl) | Bend | ~960 |

| Aromatic C-H | Bend | 700 - 900 |

Applications in Polymerization

This compound is a valuable monomer in the synthesis of various polymers. Its vinyl group allows it to readily undergo polymerization, while the phthalimide moiety imparts unique properties to the resulting polymer.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

This compound can be polymerized via controlled radical polymerization techniques such as RAFT. This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: RAFT Polymerization of this compound

A general procedure for the RAFT polymerization of this compound is as follows:

-

Reactants: A mixture of this compound (monomer), a RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) are combined in a suitable solvent, such as DMF.

-

Degassing: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.

-

Polymerization: The reaction is carried out at an elevated temperature (e.g., 60-80°C) for a specific duration to achieve the desired monomer conversion.

-

Termination: The polymerization is typically terminated by cooling the reaction mixture and exposing it to air.

-

Purification: The resulting polymer is purified, often by precipitation in a non-solvent, to remove any unreacted monomer and other impurities.

The logical relationship in a RAFT polymerization process is depicted in the following diagram.

Caption: RAFT Polymerization Logical Flow.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of N-Vinylphthalimide from Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Vinylphthalimide (NVP), a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. The document details various methodologies, including base-catalyzed vinylation, palladium-catalyzed cross-coupling reactions, and phase-transfer catalysis, offering in-depth experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific applications.

Introduction

This compound is a reactive monomer characterized by a vinyl group attached to the nitrogen atom of the phthalimide (B116566) moiety. This structure imparts unique polymerization characteristics and allows for a variety of post-polymerization modifications, making it a crucial component in the development of advanced polymers with applications in electronics, coatings, and biomedical fields. The synthesis of NVP from phthalimide has been approached through several key chemical transformations, each with its own set of advantages and limitations regarding yield, reaction conditions, and scalability. This guide will explore the most prominent and effective methods for the synthesis of this compound, providing detailed experimental procedures and quantitative data to facilitate practical application in a research and development setting.

Synthetic Methodologies

The synthesis of this compound from phthalimide can be broadly categorized into three primary methods:

-

Base-Catalyzed Vinylation with Vinyl Acetate (B1210297): A classical and widely used method involving the reaction of phthalimide with vinyl acetate in the presence of a base.

-

Palladium-Catalyzed N-Vinylation: A modern approach that utilizes palladium catalysts to achieve the cross-coupling of phthalimide with a vinylating agent.

-

Phase-Transfer Catalysis (PTC): A technique that facilitates the reaction between reactants in different phases, offering a milder and often more efficient alternative.

The following sections provide a detailed examination of each of these methodologies, including reaction mechanisms, experimental protocols, and comparative data.

Base-Catalyzed Vinylation with Vinyl Acetate

This method is one of the most common and straightforward approaches to this compound synthesis. The reaction proceeds via a nucleophilic attack of the deprotonated phthalimide on the vinyl acetate molecule.

Reaction Mechanism:

The reaction is initiated by the deprotonation of phthalimide by a base, typically an alkali hydroxide (B78521) like potassium hydroxide (KOH), to form the phthalimide anion. This anion then acts as a nucleophile, attacking the electron-deficient vinyl carbon of vinyl acetate. The subsequent elimination of the acetate group yields this compound.

N-Vinylphthalimide molecular weight and formula

An In-depth Technical Guide to N-Vinylphthalimide

Introduction

This compound (NVPI) is a versatile monomer and a valuable intermediate in organic synthesis, particularly within the realms of polymer chemistry and pharmaceutical development. Structurally, it consists of a phthalimide (B116566) group attached to a vinyl group. This unique combination of a reactive vinyl moiety, capable of undergoing polymerization, and the biologically significant phthalimide scaffold makes it a compound of considerable interest to researchers. The phthalimide structure itself is a crucial pharmacophore found in various therapeutic agents, known for a range of activities including anti-inflammatory, immunomodulatory, and anti-cancer effects[1]. This guide provides a comprehensive overview of the molecular characteristics, physicochemical properties, key experimental protocols, and applications of this compound for professionals in research and drug development.

Molecular Formula and Weight

This compound is a small organic molecule with the following core characteristics:

Physicochemical and Spectroscopic Properties

The key quantitative data for this compound are summarized in the table below, providing a reference for its physical and chemical properties.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethenylisoindoline-1,3-dione | |

| CAS Number | 3485-84-5 | [2][3] |

| EC Number | 222-473-4 | [2][3][4] |

| Appearance | Off-white to light yellow crystalline powder | [4][5] |

| Melting Point | 84-86 °C | [2][3] |

| Boiling Point | 115-120 °C at 0.5 Torr | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.714 | [4] |

| InChI Key | IGDLZDCWMRPMGL-UHFFFAOYSA-N | [2] |

| SMILES String | C=CN1C(=O)c2ccccc2C1=O | [2] |

| ¹H NMR (DMSO-d₆) | 5.34 (d, 1H), 5.94 (d, 1H), 6.77 (q, 1H), 7.8-7.9 (m, 4H) | [6] |

| ¹³C NMR (DMSO-d₆) | 104.2, 123.9, 124.6, 131.6, 135.4, 166.7 | [6] |

Applications in Research and Development

Polymer Chemistry

This compound serves as a key monomer in the synthesis of advanced polymeric materials. The resulting poly(this compound) (PNVPI) exhibits high thermal stability and unique optical properties, making it suitable for applications such as high refractive index coatings and specialized optical devices[2][7]. The ability to control the polymerization process through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, further expanding their utility[8][9].

Drug Development and Organic Synthesis

In the pharmaceutical sector, this compound is a valuable building block for creating more complex, biologically active molecules.

-

Pharmaceutical Intermediates: It is classified as a pharmaceutical intermediate, used in the synthesis of bulk drugs[4].

-

TRPM8 Inhibitors: this compound is a documented reactant in the preparation of trifluoromethylaryl-substituted fused piperidinecarboxamides, which function as inhibitors of the TRPM8 (Transient Receptor Potential Melastatin 8) cation channel[3][10]. The TRPM8 channel is a known target for conditions related to pain and temperature sensation.

-

Bioactive Scaffolds: The phthalimide moiety is a well-established pharmacophore. By incorporating the N-vinyl group, chemists can readily integrate this scaffold into larger molecules through various chemical transformations, including nucleophilic substitution and addition reactions, to generate novel drug candidates[1][7].

Experimental Protocols

Controlled Radical Polymerization of this compound via RAFT

This protocol describes a general procedure for the controlled polymerization of this compound (NVPh) using a carboxyl-terminated trithiocarbonate (B1256668) as a RAFT agent and Azobisisobutyronitrile (AIBN) as the initiator. This method allows for the synthesis of polymers with predictable molecular weights and low polydispersity.

Materials:

-

This compound (NVPh) monomer

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (CTA)

-

Azobisisobutyronitrile (AIBN) initiator

-

Dimethylformamide (DMF), anhydrous

-

50 mL polymerization tube with magnetic stirrer

-

Nitrogen gas source

-

Methanol (for precipitation)

Procedure:

-

A 50 mL polymerization tube equipped with a magnetic stirrer is charged with NVPh (1.0 g, 5.8 mmol), CTA (12 mg, 3.3 x 10⁻² mmol), AIBN (0.6 mg, 3.6 x 10⁻³ mmol), and 6 mL of DMF[8].

-

The contents of the tube are thoroughly purged with dry nitrogen gas to eliminate oxygen, which can inhibit the radical polymerization process[8].

-

The tube is sealed and placed in a preheated oil bath at 80 °C to initiate the polymerization.

-

The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion. The polymerization is stopped by exposing the reaction mixture to air and rapid cooling[8].

-

The final polymer product is purified by precipitation into a large excess of methanol.

-

The purified polymer is collected by filtration and dried in a vacuum oven at 50 °C until a constant weight is achieved[8].

This RAFT polymerization process enables good correlation between theoretical and experimentally determined molecular weights[8].

Caption: Workflow for RAFT Polymerization of this compound.

Role in Synthesis and Signaling Pathways

While this compound does not directly participate in endogenous signaling pathways, its significance lies in its role as a precursor to molecules that do. Its application in synthesizing TRPM8 channel inhibitors is a prime example of its utility in drug development targeting specific cellular signaling components.

Caption: Synthesis of a TRPM8 inhibitor from this compound.

The diagram above illustrates the logical flow from a simple reactant to a complex, biologically active compound. This compound is used in a multi-step synthesis to produce a specific inhibitor. This inhibitor then interacts with the TRPM8 ion channel, a key component in temperature and pain signaling, thereby blocking its function and preventing the downstream cellular response. This highlights the indirect but critical role of this compound in modulating biological signaling for therapeutic purposes.

References

- 1. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 99 3485-84-5 [sigmaaldrich.com]

- 3. <i>N</i>-Vinylphthalimide , >98.0%(GC) , 3485-84-5 - CookeChem [cookechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 3485-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. This compound | High-Purity Reagent for Research [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 3485-84-5 [chemicalbook.com]

N-Vinylphthalimide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-Vinylphthalimide, a valuable monomer in polymer chemistry and a versatile reagent in organic synthesis. This document covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and its reactivity, with a focus on data relevant to research and development.

Chemical Structure and IUPAC Name

This compound is a chemical compound featuring a vinyl group attached to the nitrogen atom of a phthalimide (B116566) moiety.

IUPAC Name: 2-ethenyl-1H-isoindole-1,3(2H)-dione

Synonyms: 2-Vinylisoindoline-1,3-dione

The structural representation of this compound is provided in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| Melting Point | 82-87 °C |

| Purity | >98.0% (GC) |

| Appearance | White to light yellow to light orange powder/crystal |

| CAS Number | 3485-84-5 |

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound via the vinylation of phthalimide with vinyl acetate (B1210297).

Materials:

-

Phthalimide

-

Vinyl acetate

-

Dimethylformamide (DMF), anhydrous

-

Palladium(II) acetate

-

Sodium carbonate

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalimide (1 equivalent), sodium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

-

Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask to dissolve the solids.

-

Add vinyl acetate (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Expected Yield: 70-85%[1]

Reactivity and Applications

This compound is a valuable monomer in polymer science, readily undergoing polymerization through various mechanisms.

Radical Polymerization

The vinyl group of this compound makes it susceptible to radical polymerization. A notable application is its use in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

The general workflow for a RAFT polymerization of this compound is depicted below.

Caption: RAFT Polymerization of this compound.

References

N-Vinylphthalimide: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vinylphthalimide (NVP) is a versatile monomer of significant interest in polymer chemistry and organic synthesis. Its unique structure, combining a polymerizable vinyl group with a stable phthalimide (B116566) moiety, has enabled the development of a wide range of functional polymers and complex organic molecules. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthesis from the pioneering work on vinylation to modern, more sophisticated methodologies. This document includes detailed experimental protocols for key synthetic routes, a comparative analysis of these methods, and visualizations of the underlying chemical principles.

Discovery and Historical Context: The Dawn of Vinylation Chemistry

The discovery of this compound is intrinsically linked to the groundbreaking work of Walter Reppe and his colleagues at I.G. Farbenindustrie in Germany during the 1930s. Reppe's extensive research into the chemistry of acetylene (B1199291) under pressure, often referred to as "Reppe Chemistry," opened up new avenues for the synthesis of a vast array of vinyl compounds.

The foundational reaction for the synthesis of this compound is the vinylation of phthalimide with acetylene . This process involves the direct addition of the vinyl group from acetylene to the nitrogen atom of the phthalimide ring. While a specific "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis falls under the broader patents and publications from I.G. Farbenindustrie concerning the vinylation of amides and imides. These early syntheses were typically carried out at elevated temperatures and pressures, often employing basic catalysts.

The initial impetus for the development of N-vinyl compounds was the burgeoning field of polymer science. The ability to introduce a vinyl group onto various molecules provided a means to create novel polymers with tailored properties. Poly(this compound) and its derivatives showed promise for applications in plastics, coatings, and fibers due to their thermal stability and chemical resistance.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly from the early high-pressure acetylene methods. Modern approaches offer milder reaction conditions, higher yields, and greater substrate scope. The primary synthetic routes are outlined below.

Direct Vinylation of Phthalimide with Acetylene (Reppe Synthesis)

This classical method remains a cornerstone in the industrial production of this compound.

Reaction:

Experimental Protocol (General):

A mixture of phthalimide and a basic catalyst (e.g., potassium hydroxide, potassium phthalimide) in a suitable solvent (e.g., N-methylpyrrolidone) is charged into a high-pressure autoclave. The autoclave is purged with nitrogen and then pressurized with acetylene. The reaction mixture is heated to a temperature typically ranging from 150 to 200°C. The reaction is maintained at a constant acetylene pressure for several hours. After cooling and depressurization, the product is isolated by filtration and purified by recrystallization.

Logical Relationship Diagram: Reppe Vinylation of Phthalimide

Caption: Reppe synthesis of this compound from phthalimide and acetylene.

Transvinylation using Vinyl Acetate (B1210297)

To circumvent the need for high-pressure acetylene, transvinylation methods using vinyl acetate as the vinyl source were developed. These reactions are often catalyzed by transition metals, most notably palladium and ruthenium.

Reaction:

Experimental Protocol (Palladium-Catalyzed):

To a solution of phthalimide and a palladium catalyst (e.g., palladium(II) acetate) in a suitable solvent (e.g., toluene), vinyl acetate is added. The reaction mixture is heated to reflux for several hours under an inert atmosphere. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Experimental Workflow: Palladium-Catalyzed Transvinylation

Caption: Workflow for the synthesis of NVP via transvinylation.

Dehydrohalogenation of N-(2-Haloethyl)phthalimides

Another important route involves the synthesis of an N-(2-haloethyl)phthalimide intermediate followed by elimination of a hydrogen halide to form the vinyl group.

Reaction:

Step 1: Phthalimide + 1,2-Dihaloethane --> N-(2-Haloethyl)phthalimide Step 2: N-(2-Haloethyl)phthalimide --(Base)--> this compound

Experimental Protocol:

-

Step 1: Synthesis of N-(2-Bromoethyl)phthalimide: A mixture of potassium phthalimide and 1,2-dibromoethane (B42909) in a solvent such as dimethylformamide (DMF) is heated. The reaction is typically monitored by TLC. After completion, the reaction mixture is poured into water, and the precipitated product is filtered, washed, and dried.

-

Step 2: Dehydrobromination: N-(2-Bromoethyl)phthalimide is treated with a strong base, such as potassium tert-butoxide or triethylamine, in a suitable solvent. The reaction mixture is stirred at room temperature or gently heated to effect the elimination. The product is then isolated by extraction and purified.

Signaling Pathway: Dehydrohalogenation Route to NVP

Caption: Two-step synthesis of NVP via a dehydrohalogenation reaction.

Quantitative Data and Physicochemical Properties

A summary of key quantitative data for the different synthetic methods and the physical properties of this compound are presented in the tables below for easy comparison.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Key Reagents | Catalyst | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |

| Reppe Synthesis | Phthalimide, Acetylene | Basic (e.g., KOH) | 80-95 | High T (150-200°C), High P | High yield, atom economical | Requires specialized high-pressure equipment, handling of acetylene |

| Transvinylation | Phthalimide, Vinyl Acetate | Pd or Ru complexes | 70-90 | Moderate T (reflux) | Milder conditions, avoids acetylene | Use of expensive metal catalysts, formation of stoichiometric byproducts |

| Dehydrohalogenation | Phthalimide, 1,2-Dihaloethane, Base | None | 60-80 (overall) | Multi-step, moderate T | Avoids acetylene and expensive catalysts | Multi-step synthesis, use of halogenated reagents |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 85-88 °C |

| Boiling Point | 151 °C at 12 mmHg |

| Solubility | Soluble in many organic solvents (e.g., acetone, chloroform, THF), sparingly soluble in water |

| ¹H NMR (CDCl₃, δ) | 7.8-7.9 (m, 4H, Ar-H), 6.8-7.0 (dd, 1H, =CH-), 5.8-5.9 (d, 1H, =CH₂), 5.0-5.1 (d, 1H, =CH₂) |

| ¹³C NMR (CDCl₃, δ) | 167.1, 134.4, 131.6, 129.8, 123.7, 106.1 |

| IR (KBr, cm⁻¹) | ~1715 (C=O, imide), ~1640 (C=C, vinyl) |

Conclusion

The journey of this compound from its origins in the high-pressure reactors of early 20th-century industrial chemistry to its synthesis via sophisticated catalytic methods in modern laboratories highlights the remarkable progress in organic synthesis. The foundational work of Walter Reppe and I.G. Farbenindustrie laid the groundwork for a class of monomers that continue to be of great importance. The evolution of its synthesis towards milder, more efficient, and safer methods has expanded its accessibility to researchers across various disciplines. This in-depth guide provides the historical context, key synthetic protocols, and comparative data necessary for researchers, scientists, and drug development professionals to fully appreciate and utilize this versatile chemical building block.

Spectroscopic Profile of N-Vinylphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Vinylphthalimide, a key monomer in the synthesis of various polymers with applications in materials science and pharmaceuticals. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.88 - 7.72 | m | Aromatic protons (4H) |

| 7.05 | dd | =CH- (1H) |

| 5.01 | d | =CH₂ (trans, 1H) |

| 4.45 | d | =CH₂ (cis, 1H) |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) are typically in the range of 8-16 Hz for the vinyl protons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | Carbonyl (C=O) |

| 134.4 | Aromatic C |

| 131.9 | Aromatic C-H |

| 130.9 | Vinyl (=CH-) |

| 123.6 | Aromatic C-H |

| 100.2 | Vinyl (=CH₂) |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1715 | Strong | C=O stretching (imide) |

| 1630 | Medium | C=C stretching (vinyl) |

| 1380 | Strong | C-N stretching |

| 960 | Strong | =C-H bending (trans) |

| 720 | Strong | Aromatic C-H bending |

Sample preparation: KBr pellet or as a thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent |

| 298 | Ethanol (B145695) |

This absorption corresponds to the π → π electronic transition of the conjugated system.*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Add a small drop of TMS to the solution to serve as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required for ¹³C NMR due to its lower natural abundance and sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by referencing the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr.

-

Grind the this compound to a fine powder using the agate mortar and pestle.

-

Add the KBr to the mortar and mix thoroughly with the sample by grinding until a homogeneous, fine powder is obtained.

-

Transfer the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the significant absorption bands in the spectrum.

-

Correlate the observed bands with the functional groups present in this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

-

This compound sample

-

Ethanol, spectroscopic grade

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound in ethanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.0. A typical concentration is around 10⁻⁵ to 10⁻⁴ M.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Spectral Acquisition:

-

Fill a quartz cuvette with the blank solvent (ethanol) and place it in the reference beam path.

-

Fill another quartz cuvette with the this compound solution and place it in the sample beam path.

-

Run a baseline correction with the blank solvent in both the sample and reference holders.

-

Acquire the absorption spectrum of the this compound solution.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax) from the spectrum.

-

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Solubility Profile of N-Vinylphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vinylphthalimide (NVP) is a monomer utilized in the synthesis of a variety of polymers with applications in fields ranging from materials science to pharmaceuticals. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective handling, reaction optimization, and purification. This technical guide provides a summary of the available qualitative solubility information for this compound and outlines a general experimental protocol for the quantitative determination of its solubility. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on providing a framework for researchers to assess NVP's solubility in their own laboratory settings.

Qualitative Solubility of this compound

This compound is known to be synthesized and polymerized in polar aprotic solvents such as N,N-dimethylformamide (DMF) . It has also been used in polymerization reactions in the aromatic hydrocarbon solvent benzene . The structure of this compound, which includes a nonpolar vinyl group attached to the phthalimide (B116566) ring system, suggests a degree of hydrophobic character.

In contrast, the related compound phthalimide, which lacks the vinyl group, is reported to be soluble in polar solvents and aqueous alkali solutions. The presence of the vinyl group in this compound likely reduces its polarity compared to phthalimide, suggesting that its solubility in polar solvents such as water and lower alcohols may be limited. Conversely, it is expected to be soluble in a range of organic solvents, particularly those that are polar aprotic or nonpolar.

Table 1: Summary of Inferred Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Inferred Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble | Used as a solvent in the synthesis and polymerization of this compound, indicating good solubility. |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Benzene has been used as a solvent for the polymerization of this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | Generally good solvents for a wide range of organic compounds with mixed polarity. |

| Ethers | Diethyl ether, THF | Likely Soluble | Often used as solvents for organic reactions and purifications. |

| Ketones | Acetone, MEK | Likely Soluble | Common laboratory solvents with moderate polarity. |

| Alcohols | Methanol, Ethanol | Slightly Soluble to Insoluble | The hydrophobic vinyl group may limit solubility in highly polar, protic solvents. |

| Water | Insoluble | The overall nonpolar character of the molecule suggests poor solubility in water. | |

| Alkanes | Hexane, Heptane | Slightly Soluble to Insoluble | The polar phthalimide group may limit solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound in a given solvent. The isothermal equilibrium method is a widely accepted technique for this purpose.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the dissolved solute is determined using a suitable analytical method, such as gravimetry or UV-Vis spectroscopy.

Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Constant temperature water bath or shaker incubator

-

Analytical balance (± 0.1 mg)

-

Vials or flasks with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer and cuvettes (for spectroscopic analysis)

Isothermal Equilibrium Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed container or volumetric flask.

Analytical Methods for Concentration Determination

-

Weighing: Accurately weigh the filtered saturated solution.

-

Evaporation: Carefully evaporate the solvent from the solution in a pre-weighed evaporating dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.

-

Drying: Dry the residue to a constant weight in a desiccator or vacuum oven.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = (mass of residue / volume of saturated solution withdrawn) * 100

This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its dissolution in a given solvent.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, a qualitative understanding can be inferred from its chemical structure and its use in synthesis and polymerization. For precise quantitative data, experimental determination is necessary. The provided general protocol for the isothermal equilibrium method offers a reliable approach for researchers to measure the solubility of this compound in various common solvents, which is essential for optimizing its use in research and development.

An In-depth Technical Guide to the Thermal Properties of N-Vinylphthalimide Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinylphthalimide (NVP) is a vinyl monomer containing a phthalimide (B116566) group. It serves as a crucial building block in the synthesis of various polymers with applications in fields such as materials science and pharmaceuticals. The thermal characteristics of the NVP monomer are fundamental to its polymerization behavior, storage stability, and the properties of the resulting polymers. This technical guide provides a comprehensive overview of the core thermal properties of this compound, detailed experimental protocols for their determination, and a schematic representation of its polymerization.

Core Thermal Properties

| Thermal Property | Value | Notes |

| Melting Point | 84-86 °C[1][2] | This is a well-established value for the solid monomer. |

| Boiling Point | 151 °C at 9 mmHg | The boiling point is reported under reduced pressure. |

| Decomposition Temperature | Data not available for the monomer. Polyimides, derived from similar structures, generally exhibit high thermal stability, with decomposition often occurring above 500°C.[3] Phthalates in the presence of PVC may begin to degrade at lower temperatures, around 250°C.[4] | The decomposition of NVP monomer is expected to occur at a lower temperature than its corresponding polymer. Without specific experimental data, it is advisable to conduct thermogravimetric analysis to determine the precise decomposition onset. |

| Specific Heat Capacity (Solid) | Data not available for the monomer. For comparison, the solid phase heat capacity of Phthalic anhydride (B1165640) is approximately 160 J/mol·K at 298.15 K. | The specific heat capacity is a measure of the heat energy required to raise the temperature of a substance. For organic solids, this value can be determined using Differential Scanning Calorimetry (DSC). |

| Thermal Conductivity (Solid) | Data not available for the monomer. Most unfilled polymers are thermal insulators, with thermal conductivity values typically in the range of 0.1 to 0.5 W/m·K.[5][6] | The thermal conductivity of the solid monomer is expected to be low, characteristic of organic compounds. |

Experimental Protocols

Detailed methodologies for the determination of key thermal properties of this compound monomer are provided below. These protocols are based on standard techniques in thermal analysis.

Differential Scanning Calorimetry (DSC) for Melting Point and Purity Determination

Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and purity of organic compounds.[7][8][9][10][11]

Objective: To determine the melting point, enthalpy of fusion, and purity of this compound monomer.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or platinum crucibles and lids

-

Microbalance (accurate to ±0.01 mg)

-

Inert purge gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound monomer into a clean, tared DSC crucible.

-

Encapsulation: Hermetically seal the crucible with a lid.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a constant heating rate, typically 5-10°C/min, to a temperature sufficiently above the melting point (e.g., 120°C).

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak on the DSC thermogram.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Purity can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Specialized software is often used for this analysis.

-

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[12][13][14][15]

Objective: To determine the onset of thermal decomposition of this compound monomer.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Alumina or platinum crucibles

-

Microbalance (integrated into the TGA)

-

Inert purge gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound monomer into a tared TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate, typically 10°C/min, to a high temperature (e.g., 600°C) to ensure complete decomposition.

-

-

Data Analysis:

-

The TGA thermogram will show a plot of mass versus temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

Polymerization of this compound

This compound is a versatile monomer that can be polymerized through various mechanisms, including free radical polymerization. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[16][17][18]

Caption: RAFT Polymerization of this compound.

Conclusion

This technical guide has summarized the key thermal properties of this compound monomer, providing established values for its melting and boiling points and context for its other thermal characteristics. The detailed experimental protocols for DSC and TGA offer a practical framework for researchers to characterize this and similar organic monomers. The visualization of the RAFT polymerization mechanism highlights a controlled method for synthesizing polymers from this compound, which is crucial for the development of advanced materials. Further research is warranted to experimentally determine the specific decomposition temperature, heat capacity, and thermal conductivity of the monomer to provide a more complete thermal profile.

References

- 1. This compound | 3485-84-5 [chemicalbook.com]

- 2. <i>N</i>-Vinylphthalimide , >98.0%(GC) , 3485-84-5 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Enhanced thermal conductivity in copolymerized polyimide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tainstruments.com [tainstruments.com]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. infinitalab.com [infinitalab.com]

- 14. scribd.com [scribd.com]

- 15. etamu.edu [etamu.edu]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Controlled RAFT Polymerization of this compound and its Hydrazinolysis to Poly(vinyl amine) | Semantic Scholar [semanticscholar.org]

N-Vinylphthalimide reaction mechanisms and kinetics

An in-depth technical guide on the reaction mechanisms and kinetics of N-Vinylphthalimide (NVPI) is presented for researchers, scientists, and drug development professionals. This document details the core polymerization techniques, kinetic data, and essential post-polymerization reactions, providing a comprehensive overview for advanced applications.

Introduction to this compound (NVPI)

This compound (NVPI) is a vinyl monomer characterized by a phthalimide (B116566) group attached to a vinyl functional group. Its empirical formula is C₁₀H₇NO₂ and it has a molecular weight of 173.17 g/mol . The presence of the bulky, electron-withdrawing phthalimide group significantly influences its reactivity and the properties of the resulting polymers. Poly(this compound) and its derivatives are of considerable interest in various fields, including the development of advanced materials and drug delivery systems, primarily due to the ability to convert the phthalimide group into a primary amine, yielding poly(vinyl amine).[1][2][3][4]

Polymerization Reaction Mechanisms

NVPI can be polymerized through several mechanisms, most notably free-radical and controlled radical processes. Anionic polymerization is also feasible due to the electron-withdrawing nature of the phthalimide group, whereas cationic polymerization is generally not favored.

Free-Radical Polymerization

Conventional free-radical polymerization is a common method for polymerizing NVPI. The process involves three key stages: initiation, propagation, and termination.[5]

-

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically induced by heat or light. These primary radicals then react with an NVPI monomer to form an initiated monomer radical.

-

Propagation: The newly formed monomer radical adds to another NVPI monomer, propagating the polymer chain. This step repeats, rapidly increasing the molecular weight.

-

Termination: The growth of the polymer chain is halted through mechanisms like combination (two growing chains coupling) or disproportionation (hydrogen transfer between two growing chains).

A specialized initiation system involves N-hydroxyphthalimide (NHPI), which can form a phthalimide-N-oxyl (PINO) radical. This radical is highly efficient in initiating the polymerization of vinyl monomers.[6][7]

Caption: General mechanism of free-radical polymerization.

Controlled Radical Polymerization: RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers excellent control over molecular weight, polydispersity, and polymer architecture.[8] The process utilizes a chain transfer agent (CTA) to mediate the polymerization. For NVPI, xanthate and dithiocarbamate-type CTAs have proven effective.[1]

The RAFT mechanism involves a pre-equilibrium, where initiator-derived radicals react with the CTA, and a main equilibrium, where dormant polymer chains are reversibly activated. This reversible process ensures that all chains grow at a similar rate, leading to a narrow molecular weight distribution.

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism.

Anionic Polymerization

Anionic polymerization is initiated by a nucleophile, such as an organolithium compound (e.g., butyl lithium).[9] The phthalimide group in NVPI is strongly electron-withdrawing, which can stabilize the propagating carbanion, making anionic polymerization a viable method. This type of polymerization is often "living," meaning there is no inherent termination step, allowing for the synthesis of well-defined block copolymers.[10]

Caption: General mechanism of anionic polymerization.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, such as a Lewis acid, which generates a carbocationic propagating center.[11] However, the electron-withdrawing phthalimide group in NVPI destabilizes the adjacent carbocation, making it a poor monomer for cationic polymerization.[12] While technically possible under specific conditions, it is not a preferred or efficient method.

Kinetics of Polymerization

The kinetics of NVPI polymerization are influenced by the chosen method, initiator, solvent, and temperature.

Homopolymerization Kinetics

For free-radical polymerization, the rate of polymerization (Rp) is typically proportional to the square root of the initiator concentration and the first power of the monomer concentration. In controlled radical polymerizations like RAFT, the kinetics can be more complex, often exhibiting an induction or retardation period depending on the efficiency of the CTA.[8]

Table 1: Kinetic Parameters for NVPI Polymerization

| Polymerization Method | Initiator / CTA | Solvent | Temperature (°C) | Observations |

| Free-Radical | AIBN | DMF | 70 | Standard free-radical kinetics observed.[13] |

| RAFT | O-ethyl-S-(1-ethoxycarbonyl)ethyl dithiocarbonate | Toluene (B28343) | 60 | Controlled polymerization, low polydispersity (Mw/Mn = 1.29-1.38).[1] |

| RAFT | Benzyl-1-pyrrolecarbodithioate | DMF | 60 | Well-defined alternating copolymers with NIPAAm.[8] |

| Anionic | sec-Butyllithium | Toluene | - | Applicable for vinyl monomers with electron-withdrawing groups.[14] |

Copolymerization Kinetics and Reactivity Ratios

NVPI can be copolymerized with other monomers to tailor the final polymer properties. The composition of the resulting copolymer is determined by the monomer feed ratio and the monomer reactivity ratios (r₁ and r₂).[15] The reactivity ratio is the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer type (e.g., r₁ = k₁₁/k₁₂).[16]

Table 2: Monomer Reactivity Ratios for NVPI (M₁) with Comonomers (M₂)

| Comonomer (M₂) | r₁ (NVPI) | r₂ | r₁ * r₂ | Copolymerization Tendency | Solvent | Reference |

| N-isopropylacrylamide (NIPAAm) | ~0 | ~0 | ~0 | Strongly Alternating | DMF | [8] |

| 2-(N-phthalimido) ethyl acrylate (B77674) (NPEA) | 0.82 | 0.89 | 0.73 | Random | DMF | [17] |

| 1-vinyl-2-pyrolidone (NVP) | - | - | - | Random | DMF | [17] |

-

When r₁r₂ ≈ 1, a random copolymer is formed.

-

When r₁r₂ ≈ 0, an alternating copolymer is formed.

-

When r₁ and r₂ > 1, block copolymer formation is favored.

Other Key Reactions of NVPI and Poly(NVPI)

Hydrazinolysis of Poly(NVPI)

A critical reaction for drug delivery applications is the hydrazinolysis of the phthalimide group in poly(NVPI) to yield poly(vinyl amine), a water-soluble cationic polymer. This reaction is typically carried out using hydrazine (B178648) hydrate (B1144303).[1]

Caption: Hydrazinolysis of Poly(NVPI) to Poly(vinyl amine).

Hydrolysis

The phthalimide group can also be cleaved under acidic or basic conditions, although this is often slower and may lead to side reactions compared to hydrazinolysis. The kinetics of alkaline hydrolysis of similar polyimide surfaces have been shown to follow pseudo-first-order kinetics.[18][19]

Experimental Protocols

Protocol for RAFT Polymerization of NVPI

This protocol is representative for synthesizing controlled molecular weight poly(NVPI).

-

Reagents & Setup:

-

This compound (NVPI) monomer.

-

RAFT Chain Transfer Agent (CTA), e.g., O-ethyl-S-(1-ethoxycarbonyl)ethyl dithiocarbonate.

-

Initiator, e.g., 2,2′-azobisisobutyronitrile (AIBN).

-

Anhydrous solvent, e.g., toluene or DMF.

-

Schlenk flask, magnetic stirrer, oil bath, and nitrogen/argon line.

-

-

Procedure:

-

Dissolve NVPI, CTA, and AIBN in the chosen solvent within the Schlenk flask. A typical molar ratio might be [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

-

Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

-

Monitor the reaction progress by taking aliquots over time and analyzing monomer conversion via ¹H NMR or gas chromatography.

-

After reaching the desired conversion, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or diethyl ether).

-

Filter and dry the resulting polymer under vacuum to a constant weight.

-

Characterize the polymer for molecular weight (Mn) and polydispersity (Mw/Mn) using Size Exclusion Chromatography (SEC).

-

Caption: Experimental workflow for RAFT polymerization of NVPI.

Protocol for Hydrazinolysis of Poly(NVPI)

-

Reagents & Setup:

-

Poly(NVPI).

-

Hydrazine hydrate (N₂H₄·H₂O).

-

Solvent, e.g., ethanol (B145695) or a DMF/water mixture.

-

Round-bottom flask with a condenser, magnetic stirrer, and heating mantle.

-

-

Procedure:

-

Dissolve the synthesized poly(NVPI) in the solvent in the round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 5-10 molar equivalents per phthalimide unit).

-

Heat the mixture to reflux (e.g., 80-100 °C) with stirring for several hours (e.g., 12-24 hours).

-

The formation of a white precipitate (phthalhydrazide) indicates the reaction is proceeding.

-

After cooling, filter off the phthalhydrazide byproduct.

-

Isolate the poly(vinyl amine) from the filtrate, often by precipitation into a non-solvent like acetone (B3395972) or by dialysis against water to remove residual reactants, followed by lyophilization.

-

Confirm the conversion to poly(vinyl amine) using ¹H NMR (disappearance of phthalimide protons) and FTIR (appearance of N-H stretching bands).

-

Relevance in Drug Development

The primary interest in NVPI for drug development stems from its conversion to poly(vinyl amine). Cationic polymers like poly(vinyl amine) are widely explored as non-viral gene delivery vectors, components of stimuli-responsive hydrogels, and for encapsulating anionic drugs.[2][20] The ability to first synthesize a well-defined, often organic-soluble poly(NVPI) via controlled polymerization and then convert it to a water-soluble, functional polymer is a significant advantage for creating advanced drug delivery systems.[4]

References

- 1. Controlled RAFT Polymerization of this compound and its Hydrazinolysis to Poly(vinyl amine) | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. 藥物傳輸 [sigmaaldrich.com]

- 4. An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pleiades.online [pleiades.online]

- 8. researchgate.net [researchgate.net]

- 9. pslc.ws [pslc.ws]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cpsm.kpi.ua [cpsm.kpi.ua]

- 15. fiveable.me [fiveable.me]

- 16. Copolymer overview [copoldb.jp]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Theoretical Analysis of N-Vinylphthalimide's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies used to study the electronic structure of N-Vinylphthalimide (2-vinylisoindoline-1,3-dione). Understanding the electronic properties of this molecule is crucial for predicting its reactivity, stability, and potential applications in materials science and drug development. This document outlines the standard computational protocols for such studies, presents illustrative quantitative data from a related compound, details experimental validation techniques, and visualizes the typical research workflow.

Computational Methodology: Density Functional Theory (DFT)

The primary tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT has become a standard method in quantum chemistry due to its favorable balance of computational cost and accuracy.[1][2] The protocol involves the selection of a functional and a basis set to approximate the solutions to the Schrödinger equation.

A widely used and reliable combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p).[1]

Protocol for DFT Calculation:

-

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. An initial guess of the this compound structure is optimized to find the geometry corresponding to the lowest energy state on the potential energy surface. This is a crucial step as all subsequent electronic properties are dependent on the molecular geometry.

-

Frequency Calculation: To ensure the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium state.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).[1][2]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[1]

-

Dipole Moment (µ): This value indicates the overall polarity of the molecule, arising from the distribution of electron density.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites on the molecule, which is invaluable for predicting intermolecular interactions.[1]

-

Data Presentation: Electronic Properties

| Property | Value | Unit | Significance |

| Highest Occupied Molecular Orbital (HOMO) | -6.55 | eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.41 | eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 5.14 | eV | Chemical reactivity & stability |

| Dipole Moment (µ) | 2.19 | Debye | Molecular polarity |

Table 1: Calculated electronic properties for 2-((phenylamino)methyl)isoindoline-1,3-dione, serving as an illustrative example for a phthalimide (B116566) derivative. Data sourced from Boobalan et al. (2015).[1]

Experimental Validation Protocols

Theoretical calculations are ideally validated with experimental data. The following protocols for Cyclic Voltammetry and UV-Visible Spectroscopy are standard methods for probing the electronic properties of molecules.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is an electrochemical technique used to measure the redox potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated.

Experimental Protocol:

-

Preparation of Solution:

-

Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The typical analyte concentration is 1-10 mM.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Before use, polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with solvent, and dry.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value where no reaction occurs towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the initial potential.

-

Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

-

Perform a background scan of the solvent and electrolyte alone to identify any interfering signals.

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using empirical formulas, often by referencing against a standard like ferrocene/ferrocenium (Fc/Fc⁺).

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to determine the optical energy gap, which is often correlated with the HOMO-LUMO gap.

Experimental Protocol:

-

Sample Preparation:

-